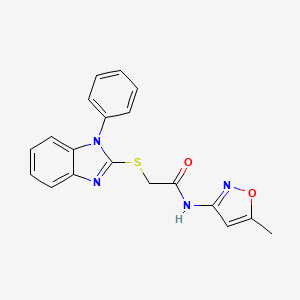
(2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone, also known as IQM-316, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. IQM-316 belongs to the class of quinoline-based compounds that have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of the cell cycle. By inhibiting CDK4 activity, (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Several studies have reported the biochemical and physiological effects of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone. In vitro studies have shown that (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Moreover, (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone has been reported to inhibit the replication of the influenza virus by blocking the activity of viral polymerase.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone is its broad range of biological activities, which makes it a promising therapeutic agent for various diseases. Additionally, (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone has been shown to have low toxicity in vitro and in vivo, which suggests that it may be a safe and effective therapeutic agent. However, one of the limitations of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone is its relatively low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone. One of the areas that requires further investigation is the mechanism of action of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone. Specifically, more studies are needed to elucidate how (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone inhibits CDK4 activity and induces cell cycle arrest and apoptosis. Additionally, further studies are needed to determine the efficacy of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone in vivo, particularly in animal models of cancer and viral infections. Furthermore, the development of more effective synthesis methods for (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone may help to overcome its limitations and facilitate its use as a therapeutic agent.
Synthesis Methods
The synthesis of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone involves a multi-step process that begins with the reaction of 2-chloroquinoline with 2-(dimethylamino)ethylamine to form 2-(dimethylamino)ethylquinoline. This intermediate compound is then reacted with isobutyryl chloride to form (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone, which is (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone.
Scientific Research Applications
(2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. Several studies have reported that (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone has been reported to exhibit anti-viral activity against the influenza virus.
properties
IUPAC Name |
(2-propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12(2)16-8-5-11-19(16)17(20)15-10-9-13-6-3-4-7-14(13)18-15/h3-4,6-7,9-10,12,16H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFNPRKXJVKGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone](/img/structure/B7533840.png)
![2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one](/img/structure/B7533845.png)

![1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7533874.png)
![N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7533880.png)
![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylacetonitrile](/img/structure/B7533886.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7533888.png)


![3-[(2,5-Dimethylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7533909.png)
![1-[2-(3,4-Dimethylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7533926.png)
![(3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533930.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B7533935.png)
![2-(4-ethoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7533937.png)